

^1H NMR spectrum of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Cat. No.: B1274906

[Get Quote](#)

An In-depth Technical Guide to the ^1H NMR Spectrum of **3-Bromo-5-chloro-4-hydroxybenzaldehyde**

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ^1H NMR spectrum of **3-Bromo-5-chloro-4-hydroxybenzaldehyde**, offering insights into the anticipated chemical shifts, coupling constants, and spectral patterns. A generalized experimental protocol for the acquisition of such a spectrum is also presented.

Predicted ^1H NMR Spectral Data

The structure of **3-Bromo-5-chloro-4-hydroxybenzaldehyde** dictates a specific pattern in its ^1H NMR spectrum. The aromatic region is simplified due to the substitution pattern, leaving two non-equivalent aromatic protons. Additionally, signals for the aldehyde and hydroxyl protons are expected. The predicted data is summarized in Table 1.

Table 1: Predicted ^1H NMR Spectral Data for **3-Bromo-5-chloro-4-hydroxybenzaldehyde**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)
Aldehyde (-CHO)	9.5 - 10.0	1H	Singlet (s)	N/A
Aromatic (H-2)	7.8 - 8.0	1H	Doublet (d)	~2-3 Hz (meta coupling)
Aromatic (H-6)	7.6 - 7.8	1H	Doublet (d)	~2-3 Hz (meta coupling)
Hydroxyl (-OH)	5.0 - 6.0 (variable)	1H	Singlet (s, broad)	N/A

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it may exchange with deuterium in deuterated protic solvents, leading to its disappearance from the spectrum.

Spectral Interpretation

The aldehydic proton is expected to appear significantly downfield (δ 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group and its position on the aromatic ring.^[1] The aromatic protons at positions 2 and 6 are anticipated to be in the range of δ 7.6-8.0 ppm. Their chemical shifts are influenced by the electron-withdrawing effects of the aldehyde, bromo, and chloro substituents. These two protons will appear as doublets due to meta-coupling with each other, with a small coupling constant (J) of approximately 2-3 Hz.^{[2][3]} The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary.

Experimental Protocol for ^1H NMR Spectrum Acquisition

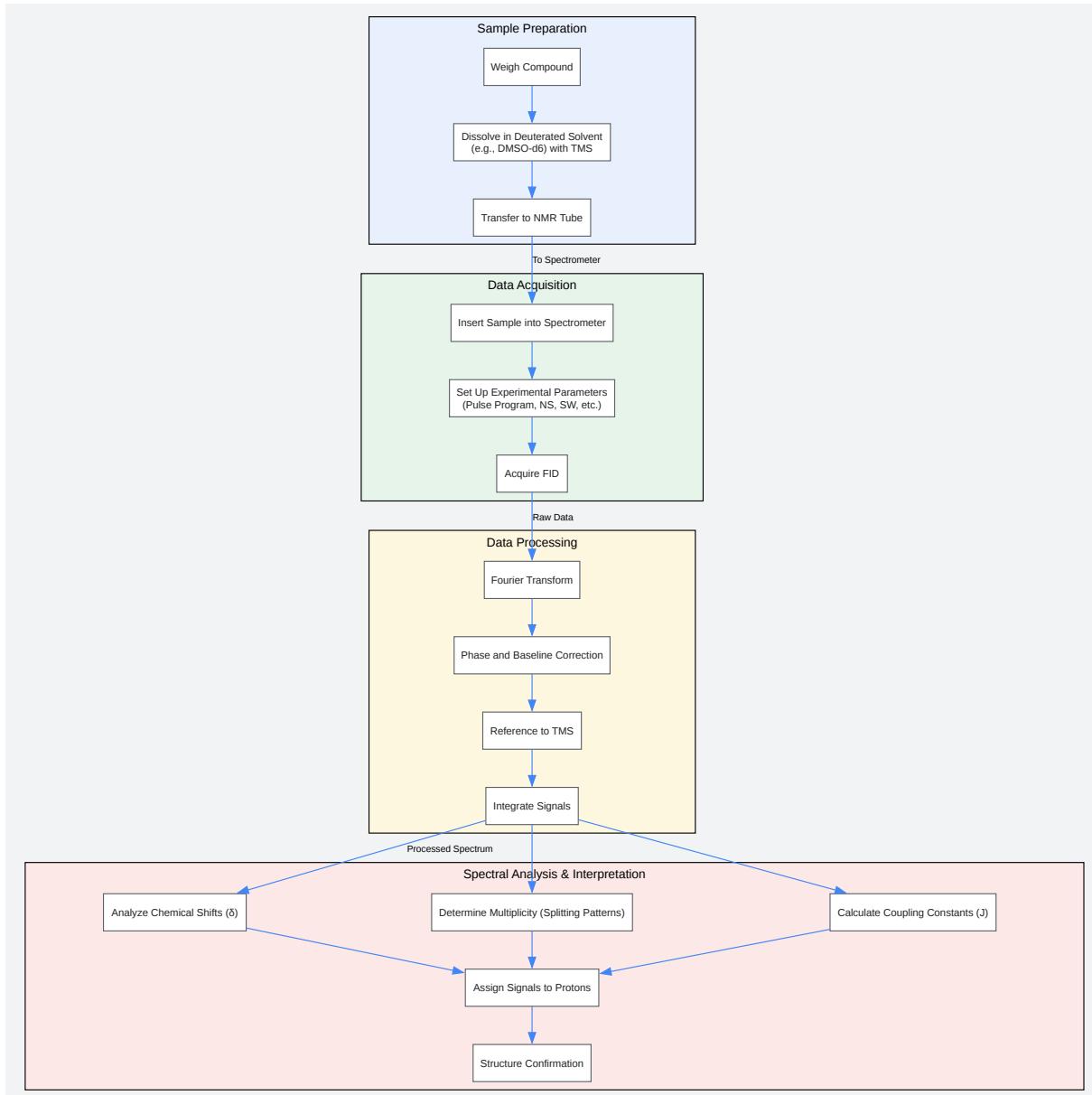
The following provides a generalized methodology for acquiring a high-quality ^1H NMR spectrum of an aromatic aldehyde such as **3-Bromo-5-chloro-4-hydroxybenzaldehyde**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **3-Bromo-5-chloro-4-hydroxybenzaldehyde**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d_6 is often preferred for compounds with hydroxyl groups as it can slow down the proton exchange, allowing for the observation of the -OH peak.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):


- Spectrometer Frequency: 400 MHz
- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Acquisition Time (AQ): 3-4 seconds.
- Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.
- Number of Scans (NS): 8-16, depending on the sample concentration.
- Spectral Width (SW): 0-12 ppm.
- Temperature: 298 K (25 °C).

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Workflow for ^1H NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation based on the ^1H NMR data.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. acdlabs.com [acdlabs.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [1H NMR spectrum of 3-Bromo-5-chloro-4-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274906#1h-nmr-spectrum-of-3-bromo-5-chloro-4-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com